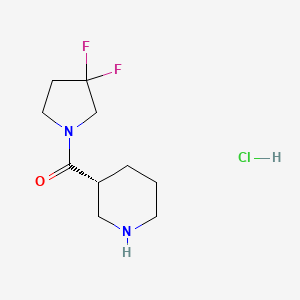![molecular formula C9H14N2 B12083660 Hydrazine, [1-(2-methylphenyl)ethyl]-](/img/structure/B12083660.png)
Hydrazine, [1-(2-methylphenyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-1-(2-methylphenyl)hydrazine , is a chemical compound with the molecular formula C9H15N2 . It belongs to the class of hydrazines, which are organic compounds containing a hydrazine functional group (–NHNH2). This compound features an ethyl group (–CH2CH3) attached to the hydrazine nitrogen and a methylphenyl group (–C6H4–CH3) attached to the other nitrogen.
Méthodes De Préparation
The synthetic routes for preparing 1-ethyl-1-(2-methylphenyl)hydrazine involve the reaction of hydrazine hydrate with 2-methylacetophenone (also known as 2-methylpropiophenone). The reaction proceeds via nucleophilic addition of hydrazine to the ketone, followed by reduction of the resulting hydrazone intermediate. The industrial production methods typically optimize yield and purity through careful control of reaction conditions.
Analyse Des Réactions Chimiques
1-ethyl-1-(2-methylphenyl)hydrazine can undergo various chemical reactions:
Oxidation: It can be oxidized to form hydrazones or azines.
Reduction: Reduction of the compound yields the corresponding hydrazine.
Substitution: The ethyl group can be substituted by other functional groups. Common reagents include hydrazine hydrate, reducing agents (such as sodium borohydride), and various electrophiles for substitution reactions.
Major products:
1-ethyl-1-(2-methylphenyl)hydrazine hydrochloride: The hydrochloride salt is commonly encountered and used in research.
Applications De Recherche Scientifique
1-ethyl-1-(2-methylphenyl)hydrazine finds applications in:
Organic Synthesis: As a versatile building block for the synthesis of other compounds.
Medicinal Chemistry: It has been investigated for potential pharmaceutical applications.
Pesticide Development: Some derivatives exhibit pesticidal properties.
Laboratory Reagent: Used in chemical research and analysis.
Mécanisme D'action
The exact mechanism of action for this compound varies depending on its specific application. its hydrazine moiety can participate in redox reactions, nucleophilic additions, and coordination chemistry. Molecular targets and pathways may involve interactions with enzymes, receptors, or cellular components.
Comparaison Avec Des Composés Similaires
1-ethyl-1-(2-methylphenyl)hydrazine shares similarities with other hydrazines, such as 1-methyl-1-phenylhydrazine (C7H10N2) and 1-ethylhydrazine (C2H8N2). Its unique feature lies in the combination of an ethyl group and a methylphenyl group.
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1-(2-methylphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-7-5-3-4-6-9(7)8(2)11-10/h3-6,8,11H,10H2,1-2H3 |
Clé InChI |
CZKUNPWXBOHIGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester (9CI)](/img/structure/B12083588.png)
![Propanamide,N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]-](/img/structure/B12083590.png)
![(6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B12083596.png)
![3-[14,16-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12083603.png)






![O-[2-(4-fluoro-3-methylphenyl)ethyl]hydroxylamine](/img/structure/B12083652.png)

